molecular formula C8H5IN2O2 B1409234 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1801418-60-9

6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B1409234
CAS No.: 1801418-60-9
M. Wt: 288.04 g/mol
InChI Key: UGKUSDDWEPBDAX-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 6th position and a carboxylic acid group at the 8th position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but may degrade under others, leading to a decrease in its efficacy. In vivo studies have also highlighted the potential long-term effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and alter metabolite levels within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. Common synthetic strategies include:

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as:

    Batch Processing: This involves the stepwise addition of reagents and isolation of intermediates.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKUSDDWEPBDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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